An In-depth Technical Guide to the Chemical Properties of 2-Iodobenzyl Bromide
An In-depth Technical Guide to the Chemical Properties of 2-Iodobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties, reactivity, and handling of 2-Iodobenzyl bromide. The information is intended to support laboratory research and development activities.
Chemical Identity and Physical Properties
2-Iodobenzyl bromide, also known as α-Bromo-2-iodotoluene, is a disubstituted aromatic compound. It serves as a valuable building block in organic synthesis, particularly in the introduction of an o-iodobenzyl moiety. Its bifunctional nature, featuring both a reactive benzylic bromide and an aryl iodide, allows for participation in a variety of chemical transformations.
Table 1: General and Chemical Properties of 2-Iodobenzyl bromide
| Identifier | Value |
| IUPAC Name | 1-(bromomethyl)-2-iodobenzene[1] |
| Synonyms | α-Bromo-2-iodotoluene, o-iodobenzyl bromide[2][3] |
| CAS Number | 40400-13-3[1][2][4] |
| Molecular Formula | C₇H₆BrI[1][2] |
| Molecular Weight | 296.93 g/mol [1][2] |
| Appearance | White to yellow or orange solid, powder, or crystal[2][4] |
Table 2: Physical and Spectroscopic Data
| Property | Value |
| Melting Point | 52-60 °C[2][3][4][5] |
| Boiling Point | 125 °C at 4 mmHg[2][3][6] |
| Solubility | Soluble in Methanol[2][6] |
| Density (Predicted) | 2.105 ± 0.06 g/cm³[6] |
| Flash Point | >110 °C (>230 °F) - closed cup[5][6] |
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of 2-Iodobenzyl bromide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the molecular structure. While specific peak assignments require experimental data, the ¹H NMR spectrum is available for reference.[7]
-
Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic bands for the aromatic ring and the alkyl halide functional groups. Key absorptions include the C-Br stretch, typically found in the 690-515 cm⁻¹ region, and the C-H wag of the -CH₂Br group from 1300-1150 cm⁻¹.[8] An ATR-IR spectrum has been recorded using a Bruker Tensor 27 FT-IR instrument.[1]
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Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine, the mass spectrum would show a characteristic isotopic pattern. However, as iodine is monoisotopic (¹²⁷I), it does not contribute additional isotopic peaks.[9]
Chemical Reactivity and Stability
2-Iodobenzyl bromide is a reactive compound, primarily due to the lability of the benzylic bromide.
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Reactivity : The benzylic bromide is susceptible to nucleophilic substitution reactions (SN2), making it an effective alkylating agent.[5][10] The aryl iodide can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira coupling, which are fundamental in the synthesis of complex organic molecules.
-
Stability and Storage : The compound is sensitive to light, moisture, and air.[2][11] It should be stored in a cool, dark place, preferably refrigerated (2-8°C) and under an inert atmosphere to prevent degradation.[2][6][11]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]
Experimental Protocols
Synthesis of 2-Iodobenzyl bromide from 2-Iodobenzyl alcohol
This protocol describes a common method for synthesizing 2-Iodobenzyl bromide.[4][6]
Reagents:
-
2-Iodobenzyl alcohol (1.0 eq)
-
48% Hydrobromic acid (HBr)
-
98% Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
-
Hexane
Procedure:
-
Reaction Setup : To 2-iodobenzyl alcohol (e.g., 0.94 g, 4.0 mmol), add 48% hydrobromic acid (10 mL) and 98% sulfuric acid (2 mL).
-
Heating : Place the resulting suspension in an oil bath and heat to 150 °C with stirring for 2 hours.
-
Work-up : After the reaction is complete, cool the mixture to room temperature.
-
Extraction : Extract the product with dichloromethane (2 x 10 mL).
-
Drying and Concentration : Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by flash column chromatography on silica gel, using a 0-20% dichloromethane/hexane gradient elution. This yields the target compound with a reported yield of 84%.[4][6]
Caption: Synthesis workflow for 2-Iodobenzyl bromide.
Safety and Handling
2-Iodobenzyl bromide is a hazardous substance and must be handled with appropriate safety precautions.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Description |
| Signal Word | Danger | [1][2] |
| Hazard Statements | H314 | Causes severe skin burns and eye damage.[1][2][12] |
| H302 | Harmful if swallowed.[1] | |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] | |
| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P330+P331 | IF SWALLOWED: rinse mouth. Do NOT induce vomiting. | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P405 | Store locked up.[12] |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[11][12]
-
Wear appropriate Personal Protective Equipment (PPE), including impervious gloves, tightly sealed goggles, a face shield, and a suitable respirator.[12]
-
Ensure eyewash stations and safety showers are readily accessible.[11]
-
Avoid formation of dust.[11]
-
Wash hands thoroughly after handling.[11]
Caption: Logical relationship between hazards and safety protocols.
References
- 1. 2-Iodobenzyl Bromide | C7H6BrI | CID 11426472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Iodobenzyl Bromide | 40400-13-3 | TCI Deutschland GmbH [tcichemicals.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 2-Iodobenzyl bromide | 40400-13-3 [chemicalbook.com]
- 5. 2-ヨードベンジルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Iodobenzyl bromide | 40400-13-3 [amp.chemicalbook.com]
- 7. 2-Iodobenzyl bromide(40400-13-3) 1H NMR spectrum [chemicalbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. vedantu.com [vedantu.com]
- 11. fishersci.com [fishersci.com]
- 12. cn.canbipharm.com [cn.canbipharm.com]
